4(1H)-Quinazolinone

描述

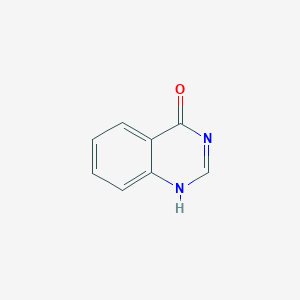

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 |

Source

|

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 |

Source

|

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 4(1H)-Quinazolinone Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its stability and broad spectrum of biological activities.[1] This heterocyclic compound is a key pharmacophore in numerous synthetic and natural products, demonstrating significant therapeutic potential.[2][3][4] Derivatives of this compound have been extensively investigated and shown to possess a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[5][6][7] The versatility of its core structure allows for diverse substitutions, enabling chemists to modulate its biological activity and develop potent therapeutic agents.[2]

This guide provides an in-depth overview of modern synthetic methodologies for novel this compound derivatives, details key experimental protocols, and summarizes their significant biological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Core Synthetic Methodologies

The synthesis of the this compound ring system can be achieved through various classical and modern techniques. Recent advancements have focused on developing more efficient, high-yield, and environmentally friendly "green" methods.[8]

Classical Approaches:

-

Niementowski Reaction: This conventional method involves the thermal condensation of anthranilic acids with amides to form the quinazolinone ring.[9]

-

From Anthranilic Acid Derivatives: A common route involves the condensation of N-acylanthranilic acids with primary amines, which serves as a versatile method for producing various 2,3-disubstituted derivatives.[1]

-

From Isatoic Anhydride: Isatoic anhydride is a key starting material that reacts with amines and other components, often in multicomponent reactions, to yield the desired quinazolinone scaffold.[9][10]

Modern and Green Synthetic Strategies:

Modern synthetic chemistry offers several advanced techniques that improve reaction efficiency, reduce reaction times, and often lead to higher yields with greater purity.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of reaction, leading to a rapid and efficient synthesis of quinazolinone derivatives.[8][11]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials.[8] This approach offers high atom economy and is well-suited for creating diverse chemical libraries.[8]

-

Metal-Catalyzed Reactions: Catalysts, particularly those based on copper and palladium, are employed to facilitate the formation of the quinazolinone ring system under milder conditions.[11]

-

Organocatalysis: The use of small organic molecules as catalysts, such as triethanolamine or taurine, provides a metal-free and environmentally benign alternative for synthesizing quinazolinone derivatives.[10]

-

Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, promoting the reaction and often allowing for easy recovery and reuse, aligning with the principles of green chemistry.[8]

The general workflow for the synthesis and subsequent evaluation of this compound derivatives is a multi-step process, beginning with the selection of appropriate starting materials and culminating in biological testing.

The primary synthetic routes often diverge based on the chosen starting material, each offering distinct advantages for accessing different substitution patterns on the quinazolinone core.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2,3,6-Trisubstituted Quinazolin-4-one Schiff Bases (Anti-inflammatory/Analgesic Agents) [12]

-

Synthesis of 2-methyl-3-amino-6-bromo-4-(3H)-quinazolinone: A mixture of 5-bromo-N-acetyl anthranilic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 mL) is refluxed for 6 hours in the presence of a catalytic amount of pyridine. The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized.

-

Synthesis of Schiff Base: The product from the previous step (0.01 mol) is dissolved in glacial acetic acid (20 mL). An appropriate aromatic aldehyde (0.01 mol) is added, and the mixture is refluxed for 8-10 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into crushed ice. The separated solid product is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent like ethanol to yield the final Schiff base derivative.

Protocol 2: Three-Component Synthesis of Quinazolinone-Benzyl Piperidine Derivatives (Anticancer Agents) [13]

-

Synthesis of 2-chloromethyl intermediate: A substituted 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (1 mmol) is dissolved in acetonitrile (10 mL).

-

Coupling Reaction: 4-Benzyl piperidine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) are added to the solution. The reaction mixture is stirred at 70°C for 24 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitate formed is collected by filtration, washed with cold water, and then purified by recrystallization from ethyl acetate to afford the final target compound.

Protocol 3: Microwave-Assisted Synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones [14]

-

Reaction Setup: 2-Aminobenzamide (1 mmol) and an appropriate aromatic aldehyde (1 mmol) are mixed in ethanol (5 mL) in a microwave-safe vessel.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at 120°C for 10-15 minutes.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and recrystallized from ethanol to yield the pure 2,3-disubstituted-quinazolin-4(3H)-one.

Biological Activities and Data

The therapeutic potential of 4(1H)-quinazolinones stems from their ability to interact with various biological targets.

Anticancer Activity

Quinazolinone derivatives exhibit potent anticancer activity through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[2][15] They are known to target epidermal growth factor receptor (EGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and the PI3K pathway.[2][16] Many derivatives induce apoptosis (programmed cell death) in cancer cells.[15][16]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain quinazolinone derivatives have been specifically designed to inhibit components of this pathway.[16]

| Compound Series | Target Cell Lines | Activity (IC₅₀ in µM) | Mechanism/Target |

| Quinazolinone-benzyl piperidines[13] | MCF-7 (Breast), A549 (Lung) | Moderate activity | EGFR Inhibition |

| 2,3-disubstituted-6-iodo-quinazolinones[17] | MCF-7, HeLa, HepG2 | Some compounds more potent than Doxorubicin | Cytotoxicity |

| 4-morpholino-quinazoline derivatives[16] | Various | Micromolar range | PI3Kα Inhibition |

| Quinazolinone-imidazolone hybrids[16] | MCF-7 (Breast) | 3-fold more potent than cisplatin | Apoptosis Induction |

| Quinazoline-2,4(1H,3H)-diones[16] | Various | Nanomolar range | PARP-1 Inhibition |

Anti-inflammatory Activity

Several novel this compound derivatives have been synthesized and evaluated for their anti-inflammatory potential, often using the carrageenan-induced paw edema assay in rats.[18] Structure-activity relationship (SAR) studies suggest that substitutions at the 1 and 2 positions, such as isopropyl and phenyl groups, and the presence of a halogen atom can enhance activity.[18]

| Compound Series | Assay | Activity (% Edema Inhibition) | Key Structural Features |

| 1-isopropyl-2-(2-fluorophenyl)-4(1H)-quinazolinone[18] | Carrageenan-induced paw edema | High potency | Isopropyl at N-1, fluorophenyl at C-2 |

| 2-methyl-6-bromo-3-[substituted]-quinazolinones[12] | Carrageenan-induced paw edema | 15.1% to 32.5% | Thiazolidinone moiety at N-3 showed better activity |

| Spiro quinazolinone derivatives[11] | Animal models | Significant analgesic and anti-inflammatory effects | Spiro-cyclohexane ring at C-2 |

Antimicrobial Activity

The quinazolinone scaffold is a promising framework for developing new antimicrobial agents to combat resistant pathogens.[1] SAR studies have shown that substitutions at positions 2 and 3, and the presence of halogens (e.g., bromine, chlorine) at position 6, can significantly influence their antibacterial and antifungal efficacy.[3]

| Compound Series | Target Microorganisms | Activity (MIC in µg/mL) | Key Structural Features |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one[14] | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | 18.3 - 30.1 | Benzyl at N-3, chlorophenyl at C-2 |

| 2,3,6-trisubstituted quinazolinones[19] | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent activity | Phenylimino thiazolidinone group at C-2 |

| N-hexyl isatin-quinazoline derivatives[3] | Gram-positive, Gram-negative bacteria, and fungi | Active against screened species | N-hexyl substituted isatin moiety |

Conclusion and Future Outlook

The this compound nucleus remains a highly privileged scaffold in the field of medicinal chemistry and drug discovery. The continuous development of novel, efficient, and sustainable synthetic methodologies, including multicomponent and microwave-assisted reactions, has expanded the accessible chemical space for this versatile heterocycle. The diverse biological activities demonstrated by its derivatives, particularly in oncology, inflammation, and infectious diseases, underscore its therapeutic potential.

Future research should focus on the design and synthesis of derivatives with enhanced potency and selectivity for specific biological targets. Integrating computational studies, such as molecular docking, can further guide the rational design of next-generation this compound-based therapeutic agents. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating other bioactive pharmacophores will undoubtedly lead to the discovery of new lead compounds to address unmet medical needs.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. actascientific.com [actascientific.com]

- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 11. ujpronline.com [ujpronline.com]

- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 18. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Quinazolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the diverse pharmacological properties of the quinazolinone core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols for synthesis and evaluation, and visualizes critical signaling pathways.

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action

The anticancer effects of quinazolinones are often attributed to their inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways.[1][2] By blocking these pathways, quinazolinone compounds can halt the cell cycle, induce programmed cell death (apoptosis), and prevent the formation of new blood vessels that supply tumors (angiogenesis).[3][4]

Quinazolinone-based EGFR inhibitors act as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation. This action blocks downstream signaling cascades that promote cell proliferation and survival.[1]

Several quinazolinone derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, metabolism, and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Quinazolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11g | MCF-7 (Breast) | Not Specified (High Activity) | [3] |

| 11g | HeLa (Cervical) | Not Specified (High Activity) | [3] |

| Compound 2j | MCF-7 (Breast) | 3.79 ± 0.96 | [5] |

| Compound 3j | MCF-7 (Breast) | 0.20 ± 0.02 | [5] |

| Compound 3a | A2780 (Ovarian) | 3.00 ± 1.20 | [5] |

| Compound 3g | A2780 (Ovarian) | 0.14 ± 0.03 | [5] |

| Compound IIIa | A549 (Lung) | 18.29 ± 0.45 | [2] |

| Compound G | MCF-7 (Breast) | 0.44 ± 0.01 | [6] |

| Compound 6n | A549 (Lung) | 5.9 ± 1.7 | [7] |

| Compound 6n | SW-480 (Colorectal) | 2.3 ± 0.91 | [7] |

| Compound 6n | MCF-7 (Breast) | 5.65 ± 2.33 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of quinazolinone compounds on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Quinazolinone compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone compound in complete culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial mechanism of quinazolinones is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Q-1 | B. subtilis | 25 | |

| Q-2 | E. coli | 6.25 | |

| Q-1 | C. albicans | 25 | |

| Q-2 | A. niger | Not Specified (Significant Activity) | |

| Compound 16 | S. aureus | 0.5 mg/mL | [9] |

| Compound 20 | B. subtilis | 0.5 mg/mL | [9] |

| Compound 19 | P. aeruginosa | 0.15 mg/mL | [9] |

| Compound 3a | S. aureus | 25.6 ± 0.5 | [10] |

| Compound 3a | B. subtilis | 24.3 ± 0.4 | [10] |

| Compound 3a | P. aeruginosa | 30.1 ± 0.6 | [10] |

| Compound 3a | E. coli | 25.1 ± 0.5 | [10] |

| Compound 3a | A. fumigatus | 18.3 ± 0.6 | [10] |

| Compound 3a | S. cerevisiae | 23.1 ± 0.4 | [10] |

| Compound 3a | C. albicans | 26.1 ± 0.5 | [10] |

| Compound 4a | E. coli | 4 | [8] |

| Compound 4a | S. aureus | 4 | [8] |

| Compound 4a | B. subtilis | 4 | [8] |

| Compound 4a | S. typhimurium | 8 | [8] |

| Compound 4c | S. typhimurium | 4 | [8] |

| Compound 5a | (Overall Potent) | 1-16 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

References

- 1. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4(1H)-Quinazolinone Analogs

For Immediate Release

In the landscape of medicinal chemistry, the 4(1H)-quinazolinone core stands as a privileged scaffold, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. This document synthesizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways.

The therapeutic potential of quinazolinone derivatives is underscored by the existence of clinically approved drugs and numerous candidates in various stages of development.[1][2] Their biological effects are intricately linked to the nature and position of substituents on the quinazolinone ring system, making a thorough understanding of SAR paramount for the rational design of new, more potent, and selective therapeutic agents.[3]

Anticancer Activity: Targeting Key Pathways in Malignancy

The fight against cancer has been a major focus for the application of this compound analogs. These compounds have been shown to interfere with several crucial signaling pathways and cellular processes that are dysregulated in cancer cells.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The quinazoline core is a well-established pharmacophore for the development of EGFR inhibitors.[1] EGFR, a receptor tyrosine kinase, plays a critical role in cell proliferation and survival, and its overexpression or mutation is a hallmark of many cancers.[2][4] Several generations of quinazoline-based EGFR inhibitors have been developed, with five first-generation and two second-generation drugs currently approved for cancer treatment.[1]

The SAR of 4-anilinoquinazoline derivatives as EGFR inhibitors has been extensively studied. Key structural features for potent activity include:

-

The 4-Anilino Moiety: This group is crucial for binding to the ATP-binding site of the EGFR kinase domain. Substitutions on the aniline ring significantly impact potency and selectivity.[1]

-

Substitutions at C-6 and C-7: The C-6 and C-7 positions of the quinazoline ring are often modified with small, lipophilic groups or moieties that can form additional interactions within the active site, enhancing inhibitory activity.[1] For instance, the introduction of a 5-substituted furan-2-yl moiety at the C-6 position has led to compounds with potent antiproliferative activity against cancer cell lines.[1]

-

Targeting Resistance Mutations: A major challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as T790M and C797S.[1] Research is ongoing to develop fourth-generation, allosteric EGFR inhibitors based on the quinazolinone scaffold that can overcome this resistance.[5]

Table 1: SAR of 4-Anilinoquinazoline Analogs as EGFR Inhibitors

| Compound ID | R1 (Position 6) | R2 (Position 4-Anilino) | Target | IC50 (nM) | Reference |

| 19 | N-Boc glycine | 3-bromo-aniline | EGFR | 3.2 | [1] |

| 13 | 5-substituted furan-2-yl | - | EGFR L858R/T790M | - | [1] |

| 20 | 2-substituted acetamido | meta-bromoaniline | - | - | [1] |

| 24 | sulfamoyl-aryl (via 4-carbon linker) | - | EGFRwt, EGFR T790M | - | [1] |

| 6d | - | - | EGFR | 69 | [4] |

Note: '-' indicates data not explicitly provided in the source.

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[6][7] Several this compound and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[6][7][8][9]

Key SAR findings for tubulin polymerization inhibitors include:

-

Substitutions at C-2: The nature of the substituent at the C-2 position is critical for activity. Aromatic and heteroaromatic groups, such as naphthyl and styryl moieties, have been shown to confer potent cytotoxicity and tubulin polymerization inhibitory effects.[6][7][10]

-

Saturation of the 2,3-double bond: The 2,3-dihydroquinazolin-4(1H)-one scaffold has also yielded potent tubulin inhibitors.[6][10]

-

Induction of Cell Cycle Arrest: These compounds typically induce cell cycle arrest in the G2/M phase, consistent with their mechanism of action as microtubule-destabilizing agents.[6][7][10]

Table 2: Cytotoxicity of Quinazolinone-based Tubulin Polymerization Inhibitors

| Compound ID | Scaffold | C-2 Substituent | Cell Line | GI50/IC50 (µM) | Reference |

| 39 | 2,3-dihydroquinazolin-4(1H)-one | 1-naphthyl | HT29, U87, A2780, H460, BE2-C | <0.05 | [6] |

| 51 | quinazolin-4(3H)-one | 2-styryl | Various | sub-µM | [6] |

| 63 | quinazolin-4(3H)-one | 2-(4-hydroxystyryl) | Various | sub-µM | [6] |

| 64 | quinazolin-4(3H)-one | 2-(2-methoxystyryl) | Various | sub-µM | [6] |

| 65 | quinazolin-4(3H)-one | 2-(3-methoxystyryl) | Various | sub-µM | [6] |

| 32 | 2,3-dihydroquinazolin-4(1H)-one | 2-substituted | HepG2, U251, PANC-1, A549, A375 | Potent | [10] |

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The rise of multidrug-resistant bacteria presents a major global health threat, necessitating the discovery of novel antibacterial agents.[11][12] The 4(3H)-quinazolinone scaffold has emerged as a promising framework for the development of new antibacterials.[11][13][14]

1. Inhibition of Penicillin-Binding Protein 2a (PBP2a):

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of antibiotic-resistant infections.[13] Some 4(3H)-quinazolinones act as allosteric inhibitors of PBP2a, a key enzyme responsible for methicillin resistance.[11] By binding to an allosteric site, these compounds render PBP2a susceptible to inhibition.[11][15]

2. Inhibition of DNA Gyrase:

Another important bacterial target for quinazolinone analogs is DNA gyrase, an essential enzyme involved in DNA replication.[11]

Table 3: Antibacterial Activity of 4(3H)-Quinazolinone Analogs against S. aureus

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | MIC (µg/mL) | Reference |

| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | 2 | [11] |

| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | 0.25 | [11] |

| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 | [11] |

| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | - | [11] |

Note: MIC values are against S. aureus ATCC 29213. Lower MIC values indicate higher antibacterial activity.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[16][17][18][19][20][21][22][23]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[23]

Key SAR observations for anti-inflammatory activity include:

-

Substitutions at N-1 and C-2: The nature of the substituents at the N-1 and C-2 positions significantly influences anti-inflammatory potency. For instance, 2-isopropyl-1-phenyl and 1-isopropyl-2-phenyl-4(1H)-quinazolinones have shown optimal activity.[17]

-

Halogenation: The presence of a halogen atom on the quinazolinone core is often preferred for enhanced anti-inflammatory activity.[17]

-

Fusion of Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as thiazolidinones and azetidinones, onto the quinazolinone scaffold has led to compounds with improved anti-inflammatory and analgesic activities.[16]

Table 4: Anti-inflammatory Activity of Selected Quinazolinone Analogs

| Compound ID | Key Structural Features | Activity (% Inhibition of Edema) | Reference |

| 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5 | [16] |

| 15 | Azetidinone derivative | 27.3 | [16] |

| 50 | 1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone | - | [17] |

Note: '-' indicates data not explicitly provided in the source.

Experimental Protocols

A comprehensive understanding of the SAR of this compound analogs requires a detailed examination of the experimental methodologies used for their synthesis and biological evaluation.

Synthesis of this compound Analogs

The synthesis of 4(1H)-quinazolinones can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anthranilamides with acid chlorides.[17] Microwave-assisted synthesis has also been employed to improve reaction yields and efficiency.[3]

Biological Assays

1. Anticancer Activity:

-

Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of the compounds on various cancer cell lines.[23]

-

EGFR Kinase Inhibition Assay: To measure the in vitro inhibitory activity of the compounds against EGFR.[4]

-

Tubulin Polymerization Assay: To assess the ability of the compounds to inhibit the polymerization of tubulin into microtubules.[6][7]

-

Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression, typically using flow cytometry.[6][7][24]

2. Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Determination: A standard microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11] The procedure involves preparing serial dilutions of the test compound in a microtiter plate, followed by the addition of a standardized bacterial inoculum. After incubation, the MIC is determined as the lowest concentration with no visible turbidity.[11]

-

PBP2a Binding Assay: Fluorescence quenching assays can be used to measure the binding affinity of compounds to PBP2a.[11]

3. Anti-inflammatory Activity:

-

Carrageenan-Induced Paw Edema Test: An in vivo model in rodents to evaluate the acute anti-inflammatory activity of compounds.[17]

-

Gene Expression Analysis (e.g., RT-qPCR): To measure the effect of compounds on the mRNA expression of inflammatory mediators like COX-2, IL-1β, and TNF-α in cell lines such as LPS-stimulated RAW 246.7 macrophages.[23]

Visualizing the Mechanisms

To better understand the complex biological processes influenced by this compound analogs, graphical representations of signaling pathways and experimental workflows are invaluable.

Caption: EGFR signaling pathway and its inhibition by this compound analogs.

Caption: General workflow for the discovery of antimicrobial this compound analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on the SAR of its analogs has provided a solid foundation for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the versatility of the quinazolinone core, coupled with innovative synthetic strategies, will undoubtedly lead to the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. This guide serves as a comprehensive resource to aid researchers in this important endeavor.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 19. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of this compound derivatives. | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Quinazolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities that have led to the development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of quinazolinone compounds, from their first synthesis in the mid-19th century to the elucidation of the bioactivities of key natural and synthetic derivatives. This document details the foundational synthetic methodologies, presents key quantitative data from these early preparations, and visualizes the experimental workflows and biological signaling pathways that have been uncovered through decades of research.

Early Discoveries and Foundational Syntheses

The story of quinazolinone begins in 1869 with the pioneering work of the German chemist Peter Griess. His synthesis of the first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, marked the genesis of this important class of compounds. This initial discovery was followed by several key milestones that established the fundamental synthetic routes to the quinazoline and quinazolinone core structures.

The Griess Synthesis (1869)

Peter Griess reported the first synthesis of a quinazolinone derivative by reacting anthranilic acid with cyanogen. This reaction laid the groundwork for future explorations into the chemistry of this heterocyclic system.

The Bischler-Lang Synthesis (1895)

A significant advancement came from August Bischler and Lang, who reported the synthesis of the parent quinazoline ring system. Their method involved the cyclization of 2-acylaminobenzaldehydes.

The Gabriel Synthesis (1903)

Siegmund Gabriel developed a method for the synthesis of quinazoline from o-nitrobenzylamine, which was reduced and then cyclized with formic acid.

The Niementowski Synthesis (1895)

Stefan von Niementowski established a widely used method for the synthesis of 4(3H)-quinazolinones by the condensation of anthranilic acid with amides at high temperatures. This method's simplicity and versatility have led to its continued use in various forms to this day.

Quantitative Data from Foundational Syntheses

The following table summarizes the available quantitative data from the early, foundational syntheses of quinazolinone and its derivatives. It is important to note that detailed quantitative data, such as percentage yields, were not always reported in the style of modern chemical literature in these early publications.

| Synthesis Method | Product | Reactants | Reported Yield (%) | Melting Point (°C) |

| Griess Synthesis (1869) | 2-Cyano-3,4-dihydro-4-oxoquinazoline | Anthranilic acid, Cyanogen | Not explicitly stated | Not reported |

| Bischler-Lang Synthesis (1895) | Quinazoline | 2-Acylaminobenzaldehyde | Not explicitly stated | 47-48 |

| Gabriel Synthesis (1903) | Quinazoline | o-Nitrobenzylamine, Formic acid | Not explicitly stated | 48 |

| Niementowski Synthesis (1895) | 2-Phenyl-4-hydroxyquinoline | Anthranilic acid, Acetophenone | Not explicitly stated | 236-237 |

| Niementowski Synthesis (Modern Adaptation) | 4(3H)-Quinazolinone | Anthranilic acid, Formamide | 73.3 - 96[1] | 218[1] |

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the key foundational syntheses of quinazolinone and its derivatives, based on available information from historical and modern sources.

Griess Synthesis of 2-Cyano-3,4-dihydro-4-oxoquinazoline (General Procedure)

-

Reactants: Anthranilic acid, Cyanogen gas.

-

Solvent: Ethanol.

-

Procedure: A solution of anthranilic acid in ethanol is prepared. Cyanogen gas is then passed through this solution. The reaction mixture is subsequently heated to effect cyclization.

-

Work-up: Upon cooling, the product is expected to precipitate from the solution and can be isolated by filtration.

Bischler-Lang Synthesis of Quinazoline (General Procedure)

-

Reactant: 2-Acylaminobenzaldehyde (e.g., 2-formylaminobenzaldehyde).

-

Procedure: The 2-acylaminobenzaldehyde is heated with ammonia in a sealed tube.

-

Work-up: The product, quinazoline, is isolated from the reaction mixture. It can be purified by distillation or crystallization.

Gabriel Synthesis of Quinazoline (General Procedure)

-

Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine is reduced to o-aminobenzylamine.

-

Cyclization: The resulting o-aminobenzylamine is heated with formic acid. This leads to the formation of dihydroquinazoline.

-

Oxidation: The dihydroquinazoline is then oxidized to quinazoline.

Niementowski Synthesis of 4(3H)-Quinazolinone

-

Reactants: Anthranilic acid, Formamide.

-

Procedure: A mixture of anthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a flask equipped with a reflux condenser. The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.[1]

-

Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice and left for 6-8 hours. The precipitated crystals are filtered, dried, and recrystallized from water in the presence of activated carbon to yield 4(3H)-quinazolinone.[1]

Diagram of the Niementowski Synthesis Workflow

Naturally Occurring Quinazolinone Alkaloids and Their Discovery

The rich structural diversity of quinazolinone compounds is not limited to synthetic chemistry. Nature has also produced a vast array of quinazolinone alkaloids with potent biological activities. The discovery of these natural products has been a significant driving force in the exploration of the medicinal potential of the quinazolinone scaffold.

Febrifugine: An Antimalarial from the Himalayas

Febrifugine was isolated from the roots and leaves of the Chinese plant Dichroa febrifuga. Traditional Chinese medicine has long used this plant to treat fevers associated with malaria. The isolation of febrifugine as the active principle confirmed its potent antimalarial properties.

Vasicine: A Bronchodilator from the Malabar Nut

Vasicine is an alkaloid found in the plant Adhatoda vasica (Malabar nut). This plant has a long history of use in Ayurvedic medicine for treating respiratory ailments. Vasicine was identified as the constituent responsible for the plant's bronchodilator and expectorant effects.

Early Investigations into Biological Activity and Signaling Pathways

The discovery of the biological activities of both synthetic and naturally occurring quinazolinones spurred investigations into their mechanisms of action. These early studies laid the foundation for the development of targeted therapies.

Methaqualone: A Sedative-Hypnotic Acting on GABA-A Receptors

Methaqualone, a synthetic quinazolinone derivative, was initially synthesized in 1951 as a potential antimalarial drug. However, it was its potent sedative-hypnotic effects that led to its clinical use and subsequent notoriety as a drug of abuse. Early research into its mechanism of action revealed that methaqualone enhances the activity of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to a specific site on the GABA-A receptor, leading to central nervous system depression.

Signaling Pathway of Methaqualone

Febrifugine: Targeting Protein Synthesis in Malaria Parasites

The antimalarial activity of febrifugine is attributed to its ability to inhibit protein synthesis in the Plasmodium parasite. It achieves this by specifically targeting prolyl-tRNA synthetase, an enzyme essential for incorporating the amino acid proline into proteins.

Signaling Pathway of Febrifugine

Vasicine: A Dual-Action Respiratory and Uterine Agent

The bronchodilator effect of vasicine is believed to be mediated through the relaxation of bronchial smooth muscle, though the precise signaling pathway is complex and may involve multiple mechanisms, including potential interactions with beta-adrenergic pathways. Its uterine stimulant activity has been linked to the release of prostaglandins, which are potent mediators of uterine contractions.[2]

Proposed Signaling Pathway for Vasicine's Uterine Activity

Conclusion

From its serendipitous discovery in the 19th century, the quinazolinone scaffold has evolved into a versatile and indispensable tool in the hands of medicinal chemists. The foundational syntheses developed by pioneers like Griess, Bischler, Lang, Gabriel, and Niementowski paved the way for the creation of a vast chemical space of quinazolinone derivatives. The subsequent discovery of naturally occurring quinazolinone alkaloids with potent biological activities further fueled interest in this remarkable heterocycle. Early investigations into the mechanisms of action of both synthetic and natural quinazolinones have provided critical insights that continue to guide the design and development of novel therapeutics targeting a wide range of diseases. The rich history of the quinazolinone core serves as a powerful testament to the enduring importance of fundamental organic synthesis and natural product chemistry in the advancement of medicine.

References

The Pharmacological Potential of 4(1H)-Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological potential of this compound derivatives, focusing on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways to support further research and drug development endeavors.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using the half-maximal inhibitory concentration (IC50), providing a measure of their potency. The table below summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 19b (quinazoline-semicarbazone) | A549 (Lung) | 0.08 | Afatinib | 0.5 (EGFR) | [3] |

| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 0.00137 | Erlotinib | - | [4] |

| Compound VIII (quinazoline derivative) | HepG2 (Liver) | 24.10 | Sorafenib | - | [5] |

| Compound VIII (quinazoline derivative) | PC3 (Prostate) | 40.90 | Sorafenib | - | [5] |

| Compound VIII (quinazoline derivative) | MCF-7 (Breast) | 33.40 | Sorafenib | - | [5] |

| RLX (vasicinone analogue) | HCT-116 (Colon) | - | - | - | [6] |

| Compound A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one) | PC3 (Prostate) | 10 | Doxorubicin | 3.7 | [7] |

| Compound A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one) | MCF-7 (Breast) | 10 | Doxorubicin | 7.2 | [7] |

| Compound A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one) | HT-29 (Colon) | 12 | Doxorubicin | 5.6 | [7] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor growth and angiogenesis.[8] Several quinazoline-based drugs, such as gefitinib and vandetanib, function as inhibitors of these receptors.[8][9]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common event in many cancers.[6][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents, with the effective dose (ED50) being a key parameter.

| Compound ID/Structure | Animal Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) | Reference |

| Compound 21 (thiazolidinone derivative) | Rat | - (32.5% inhibition) | Indomethacin | - | [13] |

| Compound 9 (arylidene derivative) | Rat | - (20.4% inhibition) | Indomethacin | - | [13] |

| Ellagic Acid (for comparison) | Rat | 8.41 | Indomethacin | <5 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model of acute inflammation to screen for potential anti-inflammatory drugs.[15][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound derivatives

-

Carrageenan (1% w/v suspension in sterile saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Pletismometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the quinazolinone derivative). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED50 value can be determined from the dose-response curve.

Anticonvulsant Activity

Derivatives of this compound have shown promise as anticonvulsant agents, with some compounds exhibiting protective effects in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The anticonvulsant potential is typically assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively.

| Compound ID/Structure | Test Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) | Reference |

| Compound 8 (quinazoline analogue) | scPTZ | 0.248 mmol/kg | Ethosuximide | - | [17] |

| Compound 13 (quinazoline analogue) | scPTZ | 0.239 mmol/kg | Ethosuximide | - | [17] |

| Compound 19 (quinazoline analogue) | scPTZ | 0.338 mmol/kg | Ethosuximide | - | [17] |

Experimental Protocols for Anticonvulsant Screening

This test is used to identify compounds that prevent the spread of seizures.[13][18][19][20][21]

Principle: A supramaximal electrical stimulus is delivered to the animal, inducing a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus with corneal or ear electrodes

-

This compound derivatives

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Vehicle for drug administration

-

Electrode solution (e.g., saline)

Procedure:

-

Compound Administration: Administer the test compounds at various doses, the standard drug, and the vehicle to different groups of animals.

-

Time Interval: Allow for a specific time interval for the drug to be absorbed (e.g., 30-60 minutes).

-

Stimulation: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The ED50 is determined from the dose-response data.

This test is used to identify compounds that elevate the seizure threshold.[17][22][23][24]

Principle: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant activity.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution

-

This compound derivatives

-

Standard anticonvulsant drug (e.g., Ethosuximide)

-

Vehicle for drug administration

-

Stopwatch

Procedure:

-

Compound Administration: Administer the test compounds, the standard drug, and the vehicle to different groups of animals.

-

Time Interval: Allow for a specific time interval for drug absorption.

-

PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

-

Data Analysis: The percentage of animals protected from clonic seizures is calculated for each group. The ED50 is determined from the dose-response data.

Antimicrobial Activity

A variety of this compound derivatives have been synthesized and evaluated for their activity against a broad spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Staphylococcus aureus | 25.6 ± 0.5 | Streptomycin | - | [25] |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Bacillus subtilis | 24.3 ± 0.4 | Streptomycin | - | [25] |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Pseudomonas aeruginosa | 30.1 ± 0.6 | Streptomycin | - | [25] |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Escherichia coli | 25.1 ± 0.5 | Streptomycin | - | [25] |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Aspergillus fumigatus | 18.3 ± 0.6 | Clotrimazole | - | [25] |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Saccharomyces cerevisiae | 23.1 ± 0.4 | Clotrimazole | - | [25] |

| Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Candida albicans | 26.1 ± 0.5 | Clotrimazole | - | [25] |

| Compound 5a (formyl-pyrazole derivative) | E. coli | 1-16 | Amoxicillin | - | [26] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well sterile microplates

-

This compound derivatives

-

Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Synthesis of Bioactive this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives. A common and versatile method involves the condensation of an anthranilic acid derivative with an appropriate reagent.

General Synthesis Protocol

The following is a generalized protocol for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class that has shown significant biological activity.[27][28][29][30]

Workflow:

Step 1: Synthesis of 2-Substituted-1,3-benzoxazin-4-one

-

Reactants: Anthranilic acid and an acid chloride or anhydride.

-

Procedure: Anthranilic acid is reacted with an excess of an acid chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) under reflux conditions. The product, a 2-substituted-1,3-benzoxazin-4-one, often precipitates upon cooling and can be collected by filtration.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

-

Reactants: 2-Substituted-1,3-benzoxazin-4-one and a primary amine.

-

Procedure: The benzoxazinone intermediate is heated with a primary amine (e.g., aniline) in a suitable solvent such as ethanol or pyridine. The reaction involves the nucleophilic attack of the amine on the carbonyl group, followed by ring-opening and subsequent cyclization with the elimination of water to form the desired 2,3-disubstituted-4(3H)-quinazolinone.

Purification: The final product is typically purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of pharmacological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the design and development of novel and more effective this compound-based drugs. Further exploration of structure-activity relationships, optimization of lead compounds, and investigation of novel mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. inotiv.com [inotiv.com]

- 17. benchchem.com [benchchem.com]

- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 20. scispace.com [scispace.com]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives | MDPI [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. hrcak.srce.hr [hrcak.srce.hr]

- 29. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]

- 30. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Applications of 4(1H)-Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth review of the synthesis and diverse applications of 4(1H)-quinazolinones, with a focus on their role in drug discovery and development.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Several classical methods have been established for the synthesis of 4(1H)-quinazolinones, each with its own advantages and limitations.

1. Niementowski Quinazolinone Synthesis: This is a widely used method that involves the thermal condensation of an anthranilic acid with an excess of an amide.[1] The reaction typically proceeds at elevated temperatures (130–150°C) and goes through an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water.[1] A common variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[1]

2. Griess Quinazolinone Synthesis: Historically significant, the Griess synthesis involves the reaction of anthranilic acid and cyanide in ethanol to form a 2-alkoxy-4(3H)-quinazolinone intermediate. This intermediate can then be reacted with ammonia to yield a 2-amino-4(3H)-quinazolinone or with water to produce 2,4(1H,3H)-quinazolinedione.[2]

3. Friedländer-Niementowski Quinazoline Synthesis: This method is a variation of the Friedländer annulation and involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5][6] While the primary product is a quinoline, modifications of this reaction, sometimes referred to as the Niementowski modification of the Friedländer synthesis, can lead to quinazolinone structures, particularly when isatoic anhydride is used as a starting material.[7]

Modern Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, several modern synthetic strategies have been developed.

1. Microwave-Assisted Synthesis: The use of microwave irradiation has significantly improved the efficiency of this compound synthesis.[8] This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach.[8][9] Microwave-assisted protocols have been successfully applied to the Niementowski reaction and other condensation methods.[7]

2. Metal-Catalyzed Synthesis: Various transition metal catalysts, such as copper, palladium, and iron, have been employed to facilitate the synthesis of 4(1H)-quinazolinones under milder conditions.[10] These methods often involve cross-coupling reactions and C-H activation strategies, allowing for the construction of complex and diverse quinazolinone derivatives.

Key Experimental Protocols

Detailed methodologies for the synthesis of 4(1H)-quinazolinones are crucial for reproducibility and further development. Below are representative protocols for some of the key synthetic methods.

Protocol 1: Conventional Niementowski Synthesis of 2-(2-chlorophenyl)-4(3H)-quinazolinone

Materials:

-

2-Aminobenzohydrazide (0.01 mol)

-

2-Chlorobenzaldehyde (0.01 mol)

-

Ethanol (20 mL)

-

Pyridine (catalytic amount)

Procedure:

-

A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature.[1]

-

The precipitated solid is filtered, washed with cold ethanol, and dried under a vacuum.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives

Materials:

-

Substituted 2-aminobenzophenone (1 mmol)

-

Urea (15 mmol)

-

Glacial acetic acid (10 mL)

Procedure:

-

A mixture of the substituted 2-aminobenzophenone and urea in glacial acetic acid is placed in a microwave-safe vessel.[8]

-

The reaction mixture is subjected to microwave irradiation. Optimal power and time are dependent on the specific substrate but are generally around 200 W for up to 1 hour.[8][11]

-

After completion, the reaction mixture is filtered, and the precipitate is washed with water to yield the product.[8]